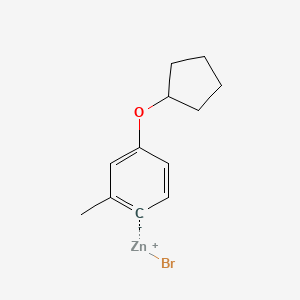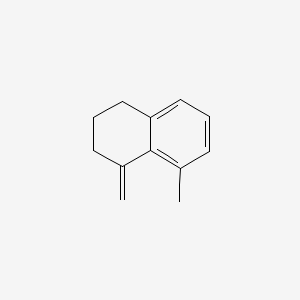
1-Methyl-5-phenylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-phenylpyrrolidine-3-carboxylic acid is a heterocyclic organic compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-phenylpyrrolidine-3-carboxylic acid can be synthesized through a multi-step process. One common method involves the transformation of itaconic acid into 1-methyl and 1-phenyl substituted pyrrolidine derivatives. This process typically includes a series of reactions such as amidation with aliphatic amines .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Methyl-5-phenylpyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 1-Methyl-5-phenylpyrrolidine-3-carboxylic acid is not fully understood. research suggests that it may interact with the GABAergic system, which is involved in regulating neuronal excitability. This interaction could explain its potential anticonvulsant and cognitive-enhancing effects.
Comparison with Similar Compounds
- 1-Methyl-4-phenylpyrrolidine-3-carboxylic acid
- N-(2-methoxy-1-methylethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Comparison: 1-Methyl-5-phenylpyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrolidine ring. This uniqueness can influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-methyl-5-phenylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-13-8-10(12(14)15)7-11(13)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,14,15) |
InChI Key |
HHVLUSIAGCTZMT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC1C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14887815.png)

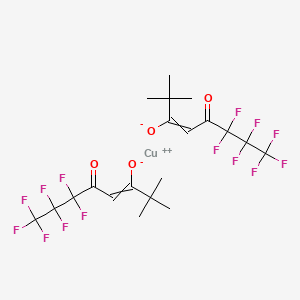
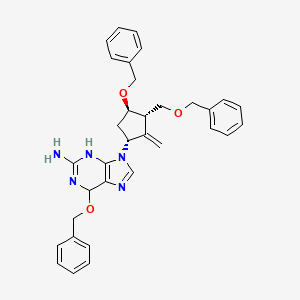
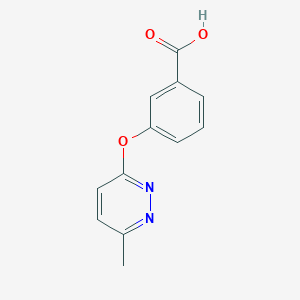
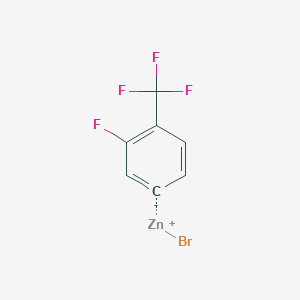
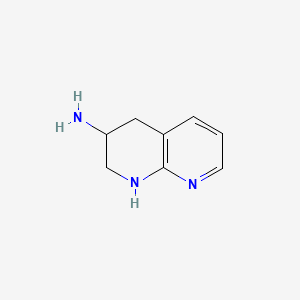
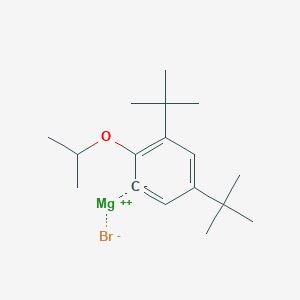

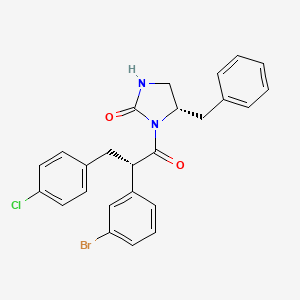
![[3-Amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid](/img/structure/B14887888.png)
![5-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide](/img/structure/B14887890.png)
